molecular formula C5H2Cl2N2O3 B019428 2,6-Dichloro-4-nitropyridine-N-oxide CAS No. 2587-01-1

2,6-Dichloro-4-nitropyridine-N-oxide

Cat. No. B019428
CAS RN: 2587-01-1
M. Wt: 208.98 g/mol
InChI Key: LWOLKOLHQCMQDE-UHFFFAOYSA-N
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Patent
US04453972

Procedure details

A solution of 20.9 gm (0.1 mol) of 2,6-dichloro-4-nitropyridine-1-oxide (J. Chem. Soc. B 1967, 1235) in 100 ml of ethylene chloride was heated to boiling and then 27.5 gm (0.2 mol) of phosphorus trichloride were added. The solution obtained was stirred for a further 8 hours under reflux and was then concentrated by evaporation in vacuo. The oily residue which remained was poured into ice water. The crystalline residue formed was recovered by suction filtration and washed neutral with water.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[N+:3]=1[O-].P(Cl)(Cl)Cl>C(Cl)CCl>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[N:3]=1

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
ClC1=[N+](C(=CC(=C1)[N+](=O)[O-])Cl)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for a further 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated by evaporation in vacuo
ADDITION
Type
ADDITION
Details
The oily residue which remained was poured into ice water
CUSTOM
Type
CUSTOM
Details
The crystalline residue formed
FILTRATION
Type
FILTRATION
Details
was recovered by suction filtration
WASH
Type
WASH
Details
washed neutral with water

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
ClC1=NC(=CC(=C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.